molecular formula C10H9F4NO2 B1390397 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine CAS No. 1256482-60-6

3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

Cat. No. B1390397
M. Wt: 251.18 g/mol
InChI Key: UVNYHDLRUBHIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine” seems to be a fluorinated compound. Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to the unique physicochemical properties of the fluorine atom .


Synthesis Analysis

There are three main methods for preparing trifluoromethylpyridine (TFMP) derivatives, which might be similar to the synthesis of “3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine”. These methods include: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group using a trifluoromethyl active species .

Scientific Research Applications

Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Safety And Hazards

The safety data sheet for a related compound, 2-Fluoro-3-(trifluoromethyl)phenylboronic acid, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled .

properties

IUPAC Name

2-amino-3-[3-fluoro-2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c11-6-3-1-2-5(4-7(15)9(16)17)8(6)10(12,13)14/h1-3,7H,4,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNYHDLRUBHIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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